3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The presence of a thiazole ring and a methoxyphenyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the benzothiophene derivative with 2-bromo-4-methoxyacetophenone in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated benzothiophene derivative with 2-amino-4-(4-methoxyphenyl)thiazole in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position of the benzothiophene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzothiophene rings.
Reduction: Reduced derivatives with the carbonyl group converted to an alcohol.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell growth, and apoptosis. By modulating these pathways, it can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-methyl-1-benzothiophene-2-carboxamide: This compound shares the benzothiophene core and the carboxamide group but lacks the thiazole and methoxyphenyl groups.
2-(4-methoxyphenyl)-1,3-thiazole derivatives: These compounds share the thiazole and methoxyphenyl groups but lack the benzothiophene core.
Uniqueness
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, a thiazole ring, and a methoxyphenyl group
Properties
Molecular Formula |
C20H15ClN2O2S2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-25-14-8-6-12(7-9-14)20-23-13(11-26-20)10-22-19(24)18-17(21)15-4-2-3-5-16(15)27-18/h2-9,11H,10H2,1H3,(H,22,24) |
InChI Key |
XONJVXIGBWCHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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